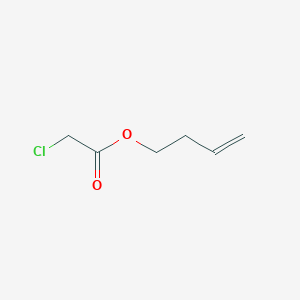

3-Buten-1-ol, chloroacetate

Beschreibung

Historical Context in Chemical Synthesis and Ester Chemistry

The study of esters dates back to the 19th century, with chemists like Fischer and Speier developing fundamental esterification methods. pressbooks.pub These reactions, typically involving a carboxylic acid and an alcohol, form the bedrock of ester chemistry. pressbooks.pub The synthesis of chloroacetate (B1199739) esters, specifically, has been a subject of interest due to the reactive C-Cl bond, which allows for further functionalization. The historical synthesis of the parent alcohol, 3-buten-1-ol (B139374), has been achieved through various methods, including the reaction of propylene (B89431) with formaldehyde (B43269) and the palladium-catalyzed reaction of 3,4-epoxy-1-butene with formic acid. google.comgoogle.com The esterification to form 3-Buten-1-ol, chloroacetate would then follow established protocols, likely involving the reaction of 3-buten-1-ol with chloroacetyl chloride or chloroacetic acid under appropriate conditions.

Structural Features and Unique Reactivity Potential of 3-Buten-1-ol, chloroacetate in Contemporary Organic Synthesis

The structure of 3-Buten-1-ol, chloroacetate is characterized by a four-carbon chain containing a terminal double bond and a primary alcohol that has been esterified with chloroacetic acid. chemeo.com This combination of functional groups within one molecule offers a rich landscape for synthetic transformations.

The terminal alkene is susceptible to a wide range of reactions, including:

Electrophilic additions: Reactions with halogens, hydrogen halides, and other electrophiles. libretexts.org

Hydroboration-oxidation: An anti-Markovnikov addition of water across the double bond. libretexts.org

Metathesis: Carbon-carbon bond forming reactions catalyzed by transition metals.

Polymerization: Formation of long-chain polymers.

The chloroacetate moiety provides a reactive handle for nucleophilic substitution at the alpha-carbon, allowing for the introduction of various nucleophiles. Furthermore, the ester linkage itself can be hydrolyzed under acidic or basic conditions to regenerate the alcohol. pressbooks.pub This orthogonal reactivity makes 3-Buten-1-ol, chloroacetate a valuable tool for the synthesis of complex molecules with diverse functionalities.

Overview of Research Trajectories for Alkene-Functionalized Haloacetate Esters

Research into alkene-functionalized haloacetate esters is driven by their potential in various areas of organic synthesis. These compounds serve as precursors for the synthesis of a wide array of molecules, including lactones, heterocyclic compounds, and functionalized polymers. researchgate.netorgsyn.org

Key research directions include:

Radical Cyclizations: The presence of both an alkene and a haloacetate allows for intramolecular radical cyclizations to form five- and six-membered rings, which are common motifs in natural products.

Palladium-Catalyzed Cross-Coupling Reactions: The alkene and the alkyl halide can participate in various palladium-catalyzed reactions, such as Heck, Suzuki, and Stille couplings, to form more complex carbon skeletons. orgsyn.org

"Click" Chemistry: The terminal alkene can be functionalized with an azide (B81097) to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

These research efforts aim to develop new synthetic methodologies that are more efficient, selective, and environmentally benign. The unique combination of reactive sites in alkene-functionalized haloacetate esters makes them ideal candidates for the development of novel tandem and domino reactions.

Scope and Objectives of Proposed Research on 3-Buten-1-ol, chloroacetate

Further research on 3-Buten-1-ol, chloroacetate could focus on several key areas. A primary objective would be to fully explore the synthetic utility of this compound by systematically investigating its reactivity with a wide range of reagents and catalysts. This would involve a detailed study of its participation in various reaction types, including those mentioned previously.

A second objective could be the development of novel catalytic systems that can selectively activate one functional group in the presence of the others. For example, developing a catalyst that can selectively promote a reaction at the alkene without affecting the chloroacetate moiety, or vice versa, would significantly enhance the synthetic utility of this compound.

Finally, proposed research could aim to apply the developed methodologies to the total synthesis of complex natural products or the development of new materials with interesting properties. The unique structural features of 3-Buten-1-ol, chloroacetate make it a promising starting material for the efficient construction of intricate molecular architectures.

Eigenschaften

CAS-Nummer |

90779-39-8 |

|---|---|

Molekularformel |

C6H9ClO2 |

Molekulargewicht |

148.59 g/mol |

IUPAC-Name |

but-3-enyl 2-chloroacetate |

InChI |

InChI=1S/C6H9ClO2/c1-2-3-4-9-6(8)5-7/h2H,1,3-5H2 |

InChI-Schlüssel |

IYUCKRIJZHJOAQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCOC(=O)CCl |

Herkunft des Produkts |

United States |

Mechanistic Investigations of 3 Buten 1 Ol, Chloroacetate Reactivity

Electrophilic Addition Reactions of the Butene Moiety in 3-Buten-1-ol (B139374), chloroacetate (B1199739)

The terminal double bond in 3-Buten-1-ol, chloroacetate is susceptible to a variety of electrophilic addition reactions. The presence of the chloroacetoxy group can influence the kinetics and stereoselectivity of these transformations.

Halogenation Mechanisms (e.g., Bromination, Chlorination): Kinetics and Stereoselectivity

The halogenation of the butene moiety in 3-Buten-1-ol, chloroacetate is expected to proceed through a classic electrophilic addition mechanism. The reaction is initiated by the electrophilic attack of the halogen (e.g., Br₂) on the π-electrons of the double bond, leading to the formation of a cyclic halonium ion intermediate.

The kinetics of this reaction are typically second-order, being first-order in both the alkene and the halogen. The rate of the reaction is influenced by the solvent polarity, with more polar solvents generally accelerating the reaction by stabilizing the charged intermediate.

Stereoselectively, the reaction proceeds via an anti-addition pathway. The nucleophile (halide ion) attacks the carbon of the cyclic halonium ion from the side opposite to the bridging halogen atom, resulting in the formation of a trans or anti di-halogenated product. While there is no direct stereochemical control from the distant chloroacetate group on the stereochemistry of the addition to the double bond, the presence of the ester might influence the facial selectivity of the initial electrophilic attack, although this effect is generally weak for a substituent at the homoallylic position. In cases where allylic bromination might compete, the use of N-bromosuccinimide (NBS) would favor substitution at the allylic position, but with reagents like Br₂, electrophilic addition to the double bond is the predominant pathway.

Table 1: Illustrative Kinetic Data for Halogenation of Terminal Alkenes

| Halogen | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Cl₂ | CCl₄ | ~10³ - 10⁴ |

| Br₂ | CCl₄ | ~10⁵ - 10⁶ |

| I₂ | CCl₄ | ~10¹ - 10² |

Note: Data are typical for simple terminal alkenes and serve for illustrative purposes.

Hydroboration-Oxidation Pathways: Regioselectivity and Diastereoselectivity

The hydroboration-oxidation of 3-Buten-1-ol, chloroacetate offers a route to the corresponding anti-Markovnikov alcohol. The reaction proceeds in two steps: the hydroboration of the alkene followed by oxidation of the resulting organoborane.

The hydroboration step involves the concerted, syn-addition of a B-H bond across the double bond. Borane (B79455) (BH₃), often used as a complex with THF, is the typical reagent. Steric and electronic factors govern the regioselectivity of this addition. The boron atom, being the electrophilic part of the B-H bond, adds to the less substituted carbon of the double bond, while the hydride adds to the more substituted carbon. This results in the formation of a trialkylborane with the boron attached to the terminal carbon of the original butene chain. The use of bulkier borane reagents, such as 9-BBN, can enhance this regioselectivity.

Epoxidation Reaction Kinetics, Stereoselectivity, and Rearrangements

Epoxidation of the double bond in 3-Buten-1-ol, chloroacetate can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.

The kinetics of this reaction are typically first-order in both the alkene and the peroxy acid. Electron-donating groups on the alkene generally increase the reaction rate by making the double bond more nucleophilic. The electron-withdrawing nature of the chloroacetate group might have a modest rate-retarding effect compared to an unsubstituted butene.

In terms of stereoselectivity, the epoxidation of a terminal alkene like the one in 3-Buten-1-ol, chloroacetate will lead to a racemic mixture of the corresponding epoxide, 2-(2-chloroacetoxyethyl)oxirane. For allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond, a phenomenon known as syn-directing effect. However, in 3-Buten-1-ol, chloroacetate, the ester group is at the homoallylic position, and its directing effect is expected to be minimal. In some cases, enzymatic epoxidation can offer high stereoselectivity. Rearrangements are not common under typical epoxidation conditions, but the resulting epoxide can undergo rearrangements under acidic or basic conditions.

Table 2: Relative Rates of Epoxidation of Terminal Alkenes with m-CPBA

| Alkene | Relative Rate |

|---|---|

| 1-Hexene | 1.0 |

| Styrene | 15 |

| Cyclohexene (B86901) | 50 |

Note: Data are for illustrative purposes to show the effect of substitution on epoxidation rates.

Hydration and Oxymercuration-Demercuration Reactions

Acid-Catalyzed Hydration: The direct acid-catalyzed hydration of the butene moiety would proceed via a carbocation intermediate. Protonation of the terminal double bond would lead to a secondary carbocation. While this is a plausible pathway, such reactions are often plagued by low yields and the possibility of rearrangements, although in this specific structure, significant rearrangements are unlikely. The addition of water would follow Markovnikov's rule, yielding 1-(chloroacetoxy)butan-3-ol.

Oxymercuration-Demercuration: A more reliable method for the Markovnikov hydration of the double bond in 3-Buten-1-ol, chloroacetate is the oxymercuration-demercuration reaction. This two-step process avoids the formation of a free carbocation, thus preventing rearrangements.

Nucleophilic Substitution at the Chloroacetate Group of 3-Buten-1-ol, chloroacetate

The chloroacetate ester functionality in 3-Buten-1-ol, chloroacetate is susceptible to nucleophilic attack at the carbonyl carbon. The electron-withdrawing chlorine atom activates the carbonyl group towards nucleophilic acyl substitution.

Hydrolysis and Transesterification Mechanisms: pH and Catalyst Effects

Hydrolysis: The hydrolysis of the chloroacetate ester can occur under acidic, neutral, or basic conditions, with the rate being significantly influenced by pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-buten-1-ol yields chloroacetic acid. The mechanism is typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular).

Neutral Hydrolysis: In neutral water, the hydrolysis is slow but can proceed through a similar mechanism involving the attack of a water molecule on the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis is significantly faster. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the 3-buten-1-oxide leaving group is followed by an irreversible deprotonation of the resulting chloroacetic acid by the alkoxide, driving the reaction to completion. This is a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The kinetics of hydrolysis of chloroacetic acid itself under strong alkaline conditions has been shown to be a second-order reaction.

Table 3: pH Dependence of Ester Hydrolysis Rate

| pH Condition | Relative Rate of Hydrolysis | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Moderate | AAC2 |

| Neutral (pH 7) | Slow | Neutral Hydrolysis |

| Basic (pH > 9) | Fast | BAC2 |

Note: This table provides a general illustration of the effect of pH on ester hydrolysis.

Transesterification: This process involves the conversion of the chloroacetate ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the product alcohol (3-buten-1-ol) as it is formed.

Base-Catalyzed Transesterification: An alkoxide, generated by the deprotonation of the reactant alcohol by a base, acts as a potent nucleophile. It attacks the carbonyl carbon of the chloroacetate ester, leading to a tetrahedral intermediate. Elimination of the 3-buten-1-oxide leaving group yields the new ester. This process is also reversible. Various catalysts, including metal complexes, can be employed to enhance the efficiency and selectivity of transesterification.

Reaction with Nitrogen and Sulfur Nucleophiles: Formation of Functionalized Esters

The chloroacetate portion of 3-Buten-1-ol, chloroacetate contains a highly reactive carbon-chlorine bond. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2) with a variety of nucleophiles. This allows for the straightforward synthesis of a diverse array of functionalized esters, where the chloro group is replaced by nitrogen or sulfur-containing moieties.

Nitrogen nucleophiles, such as primary and secondary amines, readily react with alkyl chloroacetates. For instance, the reaction with ammonia (B1221849) or primary amines is a standard method for the synthesis of glycine (B1666218) (aminoacetic acid) derivatives. While specific studies on 3-Buten-1-ol, chloroacetate are not prevalent, the general reactivity pattern suggests that it would react with amines to yield the corresponding aminoacetate esters. However, a common challenge in these reactions is over-alkylation. The primary amine product formed is itself a nucleophile and can react with another molecule of the chloroacetate, leading to secondary and tertiary amine products, and ultimately to quaternary ammonium (B1175870) salts. To favor the formation of the primary amine, a large excess of the nitrogen nucleophile is typically employed.

Sulfur nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. Thiolate anions (RS⁻), generated by treating a thiol with a base, are excellent nucleophiles and would be expected to react efficiently with 3-Buten-1-ol, chloroacetate to form thioether-containing esters. These reactions are generally high-yielding and proceed under mild conditions.

Below is a representative table of expected reactions based on the known reactivity of chloroacetate esters with common nitrogen and sulfur nucleophiles.

| Nucleophile | Reagent Example | Expected Product Structure | Reaction Type | Typical Conditions |

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | CH₃CH₂NHCH₂CO₂(CH₂)₂CH=CH₂ | SN2 | Excess amine, polar solvent |

| Secondary Amine | Piperidine (C₅H₁₀NH) | C₅H₁₀NCH₂CO₂(CH₂)₂CH=CH₂ | SN2 | Polar solvent, heat |

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) | C₆H₅SCH₂CO₂(CH₂)₂CH=CH₂ | SN2 | Polar aprotic solvent (e.g., DMF, Acetone) |

Intramolecular Cyclization Reactions Involving the Alkene or Ester Linkage

The presence of both a nucleophilic alkene and an electrophilic chloroacetyl group within the same molecule opens the possibility for intramolecular cyclization. In such a reaction, the π-electrons of the carbon-carbon double bond could act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This type of reaction, often promoted by a Lewis acid, would result in the formation of a cyclic structure.

For 3-Buten-1-ol, chloroacetate, a 5-exo-trig cyclization would be anticipated, which is generally a kinetically favored process according to Baldwin's rules. The reaction would likely be initiated by a Lewis acid (e.g., ZnCl₂, AlCl₃) coordinating to the carbonyl oxygen of the ester, which enhances the electrophilicity of the C-Cl bond. The alkene would then attack the activated electrophilic center, leading to a cyclic carbocation intermediate. Subsequent loss of the chloro group and neutralization would yield a five-membered lactone (a cyclic ester) fused with a chloromethyl-substituted ring. While specific literature on 3-Buten-1-ol, chloroacetate is scarce, Lewis acid-promoted cyclizations of similar unsaturated compounds are well-documented. For example, unsaturated acetals and ketals undergo efficient cyclization in the presence of catalytic amounts of Bi(OTf)₃ or Fe(OTf)₃ to form functionalized carbocycles. reactionweb.io

Radical Reactions Involving 3-Buten-1-ol, chloroacetate

Chain-Growth Polymerization Initiated by Radical Species

The butenyl group in 3-Buten-1-ol, chloroacetate can participate in radical polymerization. A particularly relevant modern technique is Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with controlled molecular weights and low polydispersity. organic-chemistry.org ATRP is known to be tolerant of various functional groups, including esters and halides. cmu.edu

In the context of ATRP, the chloroacetate group within the monomer could potentially serve a dual role. While the alkene is the polymerizable unit, the chloroacetate moiety could act as an initiator site for grafting other polymers, allowing for the creation of complex polymer architectures. ATRP typically employs a transition metal catalyst (e.g., a copper(I) complex) that reversibly activates and deactivates the growing polymer chain by transferring a halogen atom. nih.gov The kinetics of ATRP are well-studied and generally show a first-order dependence on the monomer and initiator concentrations. cmu.eduunipd.it The rate of polymerization is also influenced by the solvent, temperature, and the nature of the ligand on the metal catalyst. nih.govunipd.it

Although a specific study on the ATRP of 3-Buten-1-ol, chloroacetate was not found, research on similar monomers like but-3-en-1-yl methacrylate (B99206) demonstrates the feasibility of such polymerizations. This analogous system yielded well-controlled polymers, indicating that the butenyl group is amenable to ATRP conditions. masterorganicchemistry.com

| Parameter | Typical ATRP Conditions for Allylic/Vinylic Monomers |

| Initiator | Alkyl halide (e.g., ethyl α-bromoisobutyrate) |

| Catalyst | Copper(I) halide (e.g., CuBr, CuCl) |

| Ligand | Bipyridine or other nitrogen-based ligands |

| Solvent | Toluene, Anisole, DMF, etc. |

| Temperature | 60-110 °C |

Radical Addition to the Alkene: Regioselectivity and Stereochemistry

The terminal double bond of 3-Buten-1-ol, chloroacetate is susceptible to radical addition reactions. In these reactions, a radical species adds across the π-bond, creating a new carbon-centered radical, which then typically abstracts an atom (e.g., hydrogen or a halogen) from another molecule to propagate the radical chain.

A key aspect of these additions is regioselectivity. The addition of a radical to an unsymmetrical alkene can, in principle, yield two different regioisomers. For terminal alkenes like the one in 3-Buten-1-ol, chloroacetate, the addition of many radical species follows an anti-Markovnikov pattern. This means the radical adds to the terminal carbon (C-4), generating a more stable secondary radical at C-3. This selectivity is governed by the relative stability of the resulting radical intermediate. For example, the AIBN-initiated radical addition of thiols to alkenes is a well-established method that proceeds via an anti-Markovnikov mechanism to form linear thioethers. masterorganicchemistry.comnih.gov

The stereochemistry of radical additions to alkenes is often complex. The intermediate carbon-centered radical is typically sp²-hybridized and trigonal planar. organic-chemistry.org The subsequent reaction (e.g., hydrogen atom abstraction) can occur from either face of the planar radical, leading to a racemic mixture if a new stereocenter is formed. organic-chemistry.org Therefore, radical additions to 3-buten-1-ol, chloroacetate that generate a new chiral center at C-3 would be expected to produce a mixture of stereoisomers.

| Radical Source | Initiator | Expected Regioselectivity | Stereochemical Outcome |

| Ethanethiol (EtSH) | AIBN | Anti-Markovnikov (Sulfur adds to C-4) | Racemic mixture at C-3 if chiral |

| Perfluoroalkyl iodide (RfI) | Light/Heat | Addition of Rf to C-4 | Racemic mixture at C-3 if chiral |

Pericyclic Reactions and Rearrangements of 3-Buten-1-ol, chloroacetate Derivatives

While 3-Buten-1-ol, chloroacetate itself is not primed for common pericyclic reactions, its derivatives can be readily transformed through powerful sigmatropic rearrangements. The Ireland-Claisen rearrangement is a prime example, which converts an allylic ester into a γ,δ-unsaturated carboxylic acid. organic-chemistry.orgtcichemicals.com This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is a derivative of the starting ester. chem-station.com

The process begins with the deprotonation of the allylic chloroacetate derivative at the α-carbon (the carbon adjacent to the carbonyl group) using a strong base like lithium diisopropylamide (LDA). The resulting enolate is then trapped with a trialkylsilyl halide (e.g., TMSCl) to form a silyl ketene acetal. This intermediate then undergoes a concerted youtube.comyoutube.com-sigmatropic rearrangement upon gentle heating. organic-chemistry.orgchem-station.com The reaction proceeds through a highly ordered, six-membered chair-like transition state, which allows for excellent stereocontrol. nih.gov The stereochemistry of the newly formed C-C bond is dictated by the geometry (E or Z) of the silyl ketene acetal, which can often be controlled by the reaction conditions used for its formation. chem-station.com Subsequent hydrolysis of the resulting silyl ester yields the final γ,δ-unsaturated carboxylic acid.

Furthermore, the alkene in 3-buten-1-ol, chloroacetate can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition pericyclic reactions. youtube.com For this to be efficient, the dienophile is typically activated by an electron-withdrawing group. While the chloroacetate group is somewhat electron-withdrawing, its effect is insulated by the intervening alkyl chain. A more reactive dienophile could be synthesized from the parent alcohol, 3-buten-1-ol, by esterification with a more strongly electron-withdrawing group like in acrylic acid. Nevertheless, 3-buten-1-ol, chloroacetate could react with highly reactive dienes, such as cyclopentadiene, especially at elevated temperatures, to form a cyclohexene ring system. nih.govsciforum.net The reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org

Oxidation and Reduction Chemistry of 3-Buten-1-ol, chloroacetate

The two main reactive sites for oxidation and reduction in 3-Buten-1-ol, chloroacetate are the carbon-carbon double bond and the ester functional group. The presence of multiple functional groups raises the question of chemoselectivity.

Oxidation: The terminal alkene is susceptible to various oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide (an oxirane). masterorganicchemistry.comleah4sci.com This reaction is generally chemoselective for the double bond, leaving the ester and C-Cl bond intact under typical conditions. organic-chemistry.org

Dihydroxylation: The alkene can be converted to a vicinal diol (3,4-dihydroxybutyl chloroacetate) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically proceed with syn-stereochemistry.

Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis (O₃ followed by a workup) or hot, concentrated KMnO₄, would cleave the double bond entirely. Ozonolysis with a reductive workup (e.g., with dimethyl sulfide) would yield 3-oxopropyl chloroacetate and formaldehyde (B43269).

Reduction: The ester group and the double bond can both be reduced, and the choice of reagent is critical for achieving selectivity.

Ester Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce the ester group. organic-chemistry.org This reduction would cleave the ester, yielding two alcohol products: 3-buten-1-ol and 2-chloroethanol. LiAlH₄ can also reduce the alkene, although this is generally slower than ester reduction. To achieve chemoselective reduction of the ester without affecting the alkene, one might need to protect the double bond first.

Alkene Reduction: Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) would selectively reduce the carbon-carbon double bond to an alkane, yielding butyl chloroacetate. The ester group is generally unreactive under these conditions.

Selective Reagents: Weaker hydride reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters, and would likely not react with either functional group in 3-Buten-1-ol, chloroacetate under standard conditions. libretexts.org However, more specialized and sterically hindered reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can sometimes selectively reduce more reactive carbonyl functionalities in the presence of less reactive ones. masterorganicchemistry.com

| Reaction | Reagent | Functional Group Targeted | Product |

| Epoxidation | m-CPBA | Alkene | (oxiran-2-yl)ethyl chloroacetate |

| Catalytic Hydrogenation | H₂/Pd-C | Alkene | Butyl chloroacetate |

| Strong Hydride Reduction | LiAlH₄ | Ester (and potentially alkene) | 3-Buten-1-ol and 2-chloroethanol |

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Conformation of 3 Buten 1 Ol, Chloroacetate and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the elucidation of the molecular structure of 3-buten-1-ol (B139374), chloroacetate (B1199739) in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for unambiguous assignments and for probing spatial relationships and conformational dynamics.

Two-dimensional NMR experiments are instrumental in establishing the covalent framework and through-space interactions within 3-buten-1-ol, chloroacetate.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For 3-buten-1-ol, chloroacetate, COSY would show correlations between the protons of the vinyl group and the adjacent methylene (B1212753) group, as well as between the two methylene groups, thus confirming the butenyl backbone.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity between different functional groups. For instance, HMBC would show a correlation between the methylene protons adjacent to the oxygen and the carbonyl carbon of the chloroacetate group, unequivocally establishing the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the chloroacetate moiety and the butenyl chain, offering insights into the rotational conformation around the C-O ester bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for 3-Buten-1-ol, chloroacetate

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 | 5.80-5.95 (m) | 134-136 | H-2 | C-2, C-3 |

| 2 | 5.05-5.15 (m) | 117-119 | H-1 | C-1, C-3 |

| 3 | 2.40-2.50 (q) | 33-35 | H-4 | C-1, C-2, C-4 |

| 4 | 4.15-4.25 (t) | 63-65 | H-3 | C-2, C-3, C=O |

| 5 (C=O) | - | 167-169 | - | - |

| 6 (CH₂Cl) | 4.05-4.15 (s) | 40-42 | - | C=O |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

The flexible nature of 3-buten-1-ol, chloroacetate allows for the existence of multiple conformations in solution due to rotation around single bonds, particularly the C-O and C-C bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study these conformational equilibria. By analyzing changes in chemical shifts, coupling constants, and lineshapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 3-buten-1-ol, chloroacetate.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other characteristic bands would include the C-O stretching vibrations of the ester, the C=C stretching of the alkene, and the C-Cl stretching of the chloroacetyl group.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C=C double bond, being more polarizable, would give a strong signal in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 3-Buten-1-ol, chloroacetate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1735-1750 |

| C-O (ester) | Stretching | 1150-1250 |

| C=C (alkene) | Stretching | 1640-1680 |

| =C-H (alkene) | Bending (out-of-plane) | 910-990 |

| C-Cl | Stretching | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of 3-buten-1-ol, chloroacetate. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be unambiguously established. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chloroacetyl group, the butenyl group, or smaller neutral molecules, leading to characteristic fragment ions that can be used to confirm the structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignments of Enantiomerically Pure Analogs (if applicable)

While 3-buten-1-ol, chloroacetate itself is achiral, the introduction of a chiral center, for instance, by substitution on the butenyl chain, would lead to enantiomers. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would then be indispensable for the assignment of the absolute configuration of these enantiomerically pure analogs. These techniques measure the differential absorption of left and right circularly polarized light, providing a unique spectroscopic fingerprint for each enantiomer.

X-ray Crystallography for Solid-State Structural Characterization of Crystalline Derivatives

Should a crystalline derivative of 3-buten-1-ol, chloroacetate be prepared, single-crystal X-ray crystallography would provide the most definitive and detailed three-dimensional structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation and intermolecular interactions within the crystal lattice.

Computational and Theoretical Studies on 3 Buten 1 Ol, Chloroacetate

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These methods provide insights into its geometry, electronic structure, and various reactivity indices.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the ground state properties of molecules like 3-buten-1-ol (B139374), chloroacetate (B1199739). DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

For a related compound, 3-buten-1-ol, DFT calculations have been employed to investigate its reaction kinetics with OH radicals. nih.gov These studies typically use functionals like BHandHLYP with basis sets such as cc-pVDZ and aug-cc-pVDZ to obtain accurate energetic information. nih.gov Similar calculations for 3-buten-1-ol, chloroacetate would yield valuable data on its stability and electronic properties.

Table 1: Illustrative DFT-Calculated Properties for an Allylic Compound (Note: This table is illustrative and based on typical DFT outputs for similar molecules, not specific to 3-Buten-1-ol, chloroacetate)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -X.XXXXXX |

| Dipole Moment (Debye) | Y.YY |

| HOMO Energy (eV) | -Z.ZZ |

| LUMO Energy (eV) | +A.AA |

| HOMO-LUMO Gap (eV) | B.BB |

Global reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and softness can also be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of the molecule's reactivity.

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for molecular properties, which can be crucial for validating results from less computationally expensive methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Solution or Condensed Phases

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent or condensed phase. For 3-buten-1-ol, chloroacetate, MD simulations could provide insights into its conformational flexibility and how it interacts with solvent molecules.

Simulations of similar unsaturated esters in aqueous environments have been performed to understand their behavior at a molecular level. nih.gov Such simulations typically employ force fields like CHARMM or AMBER to model the interatomic interactions. The simulations would reveal the preferred conformations of the molecule in solution and the nature of the intermolecular interactions, such as hydrogen bonding between the ester group and water molecules.

The output of an MD simulation is a trajectory of the system's atomic coordinates over time. Analysis of this trajectory can yield information on:

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the solute.

Hydrogen Bond Analysis: To quantify the extent and lifetime of hydrogen bonds.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the stability and flexibility of the molecule.

Reaction Pathway Modeling and Transition State Characterization for 3-Buten-1-ol, chloroacetate Transformations

Computational methods are invaluable for elucidating reaction mechanisms. For 3-buten-1-ol, chloroacetate, which contains a reactive allylic chloroacetate group, theoretical studies could model various potential transformations, such as nucleophilic substitution or elimination reactions.

DFT calculations are commonly used to map the potential energy surface of a reaction. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy of the reaction. For the reaction of 3-buten-1-ol with OH radicals, the transition states for the addition of the OH radical to the double bond have been characterized using DFT. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Reaction of an Allylic Compound (Note: This table is for illustrative purposes and does not represent actual data for 3-Buten-1-ol, chloroacetate)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack at the carbonyl carbon | XX.X |

| SN2 reaction at the allylic carbon | YY.Y |

| E2 elimination | ZZ.Z |

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and products.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For 3-buten-1-ol, chloroacetate, these could include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can be correlated with experimental NMR data to help in the structural elucidation of the molecule and its reaction products.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

The NIST Chemistry WebBook provides experimental data for related compounds like 3-buten-1-ol, which can serve as a reference for validating such theoretical predictions. nist.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity or Material Performance

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its properties. wikipedia.orgdrugdesign.orglibretexts.org For a series of related compounds, a QSPR model could be developed to predict the reactivity or other properties of 3-buten-1-ol, chloroacetate.

The first step in QSPR modeling is to calculate a set of molecular descriptors for each molecule in a training set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. For haloacetic acids, a related class of compounds, QSAR models have been developed to predict their mutagenicity using spectral moment descriptors. nih.gov

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical model that correlates the descriptors with the property of interest.

Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Studies (Note: This is a general list of descriptor types and not specific to a model for 3-Buten-1-ol, chloroacetate)

| Descriptor Class | Examples |

|---|---|

| Constitutional | Molecular weight, Number of atoms, Number of rings |

| Topological | Wiener index, Randić index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, Molecular volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges |

The predictive ability of the QSPR model is then assessed using a separate test set of molecules. Such a model, if developed for a series of allylic chloroacetates, could be used to predict the reactivity of 3-buten-1-ol, chloroacetate.

Chemical Transformations and the Synthesis of Advanced Derivatives of 3 Buten 1 Ol, Chloroacetate

Derivatization of the Alkene Moiety for Functional Group Introduction

The terminal double bond in 3-buten-1-ol (B139374), chloroacetate (B1199739) is susceptible to a variety of addition and cycloaddition reactions, providing a gateway for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrofunctionalization Reactions (e.g., hydrohalogenation, hydration)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the double bond. These reactions are fundamental for converting the alkene into a saturated, functionalized chain.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, while the halogen atom adds to the more substituted carbon. This regioselectivity is due to the formation of a more stable secondary carbocation intermediate.

Hydration: The acid-catalyzed addition of water across the double bond also follows Markovnikov's rule, leading to the formation of a secondary alcohol. This transformation introduces a hydroxyl group, which can be a site for further derivatization.

| Reaction | Reagents | Product | Regioselectivity |

| Hydrohalogenation | H-X (X = Cl, Br, I) | 3-Halo-1-butanol, chloroacetate | Markovnikov |

| Hydration | H₂O, H⁺ catalyst | 1,3-Butanediol, 1-chloroacetate | Markovnikov |

Olefin Metathesis for Polymer Backbone Incorporation or Ring-Closing Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum.

Polymer Backbone Incorporation: Through Acyclic Diene Metathesis (ADMET) polymerization, 3-buten-1-ol, chloroacetate can be incorporated into polymer chains. This step-growth condensation polymerization involves the reaction of the terminal alkene with itself, releasing ethylene (B1197577) gas and forming a polyester (B1180765) with pendant chloroacetate groups. These pendant groups can then be used for post-polymerization modification.

Ring-Closing Metathesis (RCM): To perform RCM, 3-buten-1-ol, chloroacetate must first be converted into a diene. For example, esterification with another olefin-containing molecule, such as acrylic acid, would yield a diene suitable for RCM. The subsequent metathesis reaction, driven by the release of a small volatile alkene like ethylene, would lead to the formation of a cyclic ester, a lactone. The size of the resulting ring depends on the length of the tether connecting the two alkene moieties.

| Metathesis Type | Reactant(s) | Catalyst | Product Type |

| ADMET Polymerization | 3-Buten-1-ol, chloroacetate | Grubbs or Schrock catalyst | Polyester with pendant chloroacetate groups |

| Ring-Closing Metathesis | Diene derived from 3-buten-1-ol, chloroacetate | Grubbs or Schrock catalyst | Unsaturated lactone |

Click Chemistry Reactions (e.g., thiol-ene, Diels-Alder) for Conjugation

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The alkene in 3-buten-1-ol, chloroacetate is an excellent handle for such transformations.

Thiol-ene Reaction: This reaction involves the radical-mediated addition of a thiol to the alkene, resulting in an anti-Markovnikov addition product. This process is highly efficient and can be initiated by light or a radical initiator, providing a straightforward method for introducing sulfur-containing functionalities.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the alkene of 3-buten-1-ol, chloroacetate) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing chloroacetate group. This reaction is highly stereospecific and is a powerful tool for the construction of complex cyclic systems.

| Click Reaction | Reactants | Key Features | Product |

| Thiol-ene | 3-Buten-1-ol, chloroacetate + R-SH | Radical-mediated, Anti-Markovnikov addition | 4-(R-thio)-1-butanol, chloroacetate |

| Diels-Alder | 3-Buten-1-ol, chloroacetate + Conjugated diene | [4+2] cycloaddition, high stereospecificity | Substituted cyclohexene derivative |

Modifications of the Chloroacetate Ester Linkage

The chloroacetate group is a highly reactive functional group that can undergo nucleophilic substitution at the carbon atom bearing the chlorine. This allows for the introduction of a variety of heteroatom-containing functionalities.

Amidation, Thioesterification, and Etherification Reactions

Amidation: The reaction of 3-buten-1-ol, chloroacetate with primary or secondary amines leads to the formation of N-substituted glycinamides. This nucleophilic substitution reaction displaces the chloride ion to form a new carbon-nitrogen bond.

Thioesterification: While the term "thioesterification" typically refers to the formation of a thioester from a carboxylic acid and a thiol, in this context, it refers to the conversion of the chloroacetate to a thioether-containing ester. Reaction with a thiol (in the presence of a base to form the thiolate) results in the displacement of the chloride to form a thioether linkage.

Etherification: Reaction with an alkoxide (RO⁻) results in the formation of an ether via a Williamson-type synthesis. The alkoxide displaces the chloride to form a new carbon-oxygen bond.

| Reaction | Nucleophile | Product |

| Amidation | R₂NH | 3-Buten-1-ol, N,N-R₂-glycinate |

| Thioesterification (S-alkylation) | R-S⁻ | 3-Buten-1-ol, (R-thio)acetate |

| Etherification | R-O⁻ | 3-Buten-1-ol, (R-oxy)acetate |

Formation of Cyclic Ethers or Lactones via Intramolecular Reactions

The bifunctional nature of derivatives of 3-buten-1-ol, chloroacetate allows for intramolecular reactions to form cyclic structures.

Formation of Cyclic Ethers: If the terminal alkene is first converted to a primary alcohol (e.g., via hydroboration-oxidation), the resulting diol can undergo an intramolecular Williamson ether synthesis. Treatment with a base would deprotonate the more accessible primary alcohol, which would then act as a nucleophile to displace the chloride from the chloroacetate moiety, forming a cyclic ether.

Formation of Lactones: The chloroacetate group can be used to form lactones, which are cyclic esters. For instance, if the terminal alkene is oxidized to a carboxylic acid, the resulting molecule can undergo an intramolecular esterification to form a lactone. Alternatively, a Reformatsky-type reaction with the chloroacetate group could initiate a cyclization cascade.

| Intramolecular Reaction | Starting Material Prerequisite | Key Step | Product Type |

| Cyclic Ether Formation | Conversion of alkene to a primary alcohol | Intramolecular Williamson ether synthesis | Cyclic ether |

| Lactone Formation | Oxidation of alkene to a carboxylic acid | Intramolecular esterification | Lactone |

Synthesis of Complex Molecular Scaffolds Utilizing 3-Buten-1-ol, chloroacetate as a Versatile Building Block

While specific research detailing the extensive use of 3-Buten-1-ol, chloroacetate in the synthesis of complex molecular scaffolds is not widely documented in publicly available literature, its utility can be inferred from the reactivity of its constituent functional groups and the established applications of its parent alcohol, 3-buten-1-ol. As a homoallylic alcohol, 3-buten-1-ol is a known precursor in the synthesis of various organic compounds, including natural products and nanoparticles. chemicalbook.com The chloroacetate group adds a reactive handle for a variety of nucleophilic substitution reactions.

The dual functionality of 3-Buten-1-ol, chloroacetate allows for a stepwise or orthogonal synthesis strategy. The chloroacetate group, being a good leaving group, can readily react with nucleophiles such as amines, thiols, and alcohols to form new covalent bonds. This allows for the introduction of diverse chemical entities. Subsequently, the terminal double bond can be engaged in a wide range of transformations, including but not limited to:

Epoxidation: Conversion of the alkene to an epoxide, which can then be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Hydroboration-oxidation: This reaction would yield a terminal alcohol, effectively transforming the molecule into a diol derivative after the initial substitution at the chloroacetate position.

Olefin metathesis: A powerful tool for carbon-carbon bond formation, allowing for the coupling of the butenyl chain with other olefins to construct more complex carbon skeletons.

Radical additions: The double bond can participate in radical reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

These potential transformations are summarized in the table below, illustrating the versatility of 3-Buten-1-ol, chloroacetate as a synthetic intermediate.

| Reaction Type | Reagents | Functional Group Transformation | Potential Application in Scaffold Synthesis |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | R-NH-CH2COOR', R-S-CH2COOR', R-O-CH2COOR' | Introduction of diverse side chains and functional groups. |

| Epoxidation | m-CPBA, H2O2 | Alkene to Epoxide | Formation of diols, amino alcohols, and other difunctionalized structures. |

| Hydroboration-Oxidation | BH3, H2O2, NaOH | Alkene to primary Alcohol | Synthesis of diol-containing scaffolds. |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | C=C bond formation | Construction of macrocycles and complex acyclic structures. |

| Radical Addition | Radical initiator, H-X | Addition across the double bond | Formation of functionalized alkyl chains. |

This table presents potential reactions based on the known reactivity of the functional groups in 3-Buten-1-ol, chloroacetate.

The strategic combination of these reactions would allow for the construction of a wide array of molecular scaffolds, from simple linear molecules with appended functionalities to more complex heterocyclic and macrocyclic systems.

Development of Linkers and Cross-linking Reagents from 3-Buten-1-ol, chloroacetate for Material Science Applications

In material science, cross-linking agents are crucial for modifying the properties of polymers, leading to materials with enhanced strength, thermal stability, and chemical resistance. sigmaaldrich.com The bifunctional nature of 3-Buten-1-ol, chloroacetate makes it a promising candidate for the development of novel linkers and cross-linking reagents. Its utility in this context is supported by the known applications of analogous compounds like allyl chloroacetate and vinyl chloroacetate in polymer chemistry. biosynth.comgoogle.com

Allyl chloroacetate is recognized as a cross-linking agent for producing polymers such as polyurethane, where it reacts with hydroxyl groups. biosynth.com Similarly, vinyl chloroacetate is used as a comonomer to impart cross-linkability to acrylic rubbers. google.com Following this precedent, 3-Buten-1-ol, chloroacetate can be envisioned to function in a similar capacity.

The chloroacetate moiety can undergo nucleophilic substitution with functional groups present on polymer chains, such as hydroxyl, amino, or thiol groups. This reaction would covalently attach the molecule to a single polymer chain. The remaining terminal alkene can then participate in a secondary polymerization or cross-linking reaction. This can be achieved through various mechanisms, including:

Free Radical Polymerization: The butenyl group can copolymerize with other monomers (e.g., acrylates, styrenes) to form a cross-linked network.

Thiol-Ene "Click" Chemistry: The alkene can react efficiently with multifunctional thiols in the presence of a radical initiator or UV light to form a thioether linkage, a highly efficient and orthogonal cross-linking strategy.

Hydrosilylation: The double bond can react with silicon hydrides in the presence of a catalyst to form stable silicon-carbon bonds, a common cross-linking method in silicone chemistry.

The table below outlines the potential cross-linking applications of 3-Buten-1-ol, chloroacetate.

| Cross-linking Strategy | Reactive Groups on Polymer | Cross-linking Chemistry | Resulting Linkage | Potential Polymer Systems |

| Two-step cross-linking | -OH, -NH2, -SH | 1. Nucleophilic substitution 2. Radical polymerization | Ether/Amine/Thioether and C-C backbone | Polyesters, Polyamides, Polyurethanes |

| Thiol-Ene Reaction | -SH | Thiol-ene "click" reaction | Thioether | Thiol-functionalized polymers |

| Hydrosilylation | Si-H | Hydrosilylation | Silicon-Carbon | Silicone-based polymers |

This table illustrates potential cross-linking strategies utilizing the dual functionality of 3-Buten-1-ol, chloroacetate.

The length of the butenyl spacer in 3-Buten-1-ol, chloroacetate provides flexibility to the resulting cross-links, which can be advantageous in tuning the mechanical properties of the final material. By varying the density of the chloroacetate and butenyl groups, the degree of cross-linking can be precisely controlled, allowing for the tailoring of material properties such as elasticity, swelling behavior, and thermal stability.

Applications of 3 Buten 1 Ol, Chloroacetate in Advanced Materials Science and Organic Synthesis

Precursor for Polymer Synthesis and Functional Materials

The unique combination of a terminal double bond and a chloroacetate (B1199739) group within a single molecule allows 3-Buten-1-ol (B139374), chloroacetate to serve multiple roles in the synthesis of polymers and functional materials. This dual reactivity is central to its utility as a monomer, a unit for backbone incorporation, and a cross-linking agent.

The terminal alkene functionality (CH2=CH-) in 3-Buten-1-ol, chloroacetate is susceptible to various polymerization methods. This allows for the creation of polymers where the chloroacetate group is a repeating pendant moiety along the polymer chain. The choice of polymerization technique depends on the desired polymer characteristics.

Radical Polymerization: This is a common method for polymerizing vinyl monomers. The double bond of 3-Buten-1-ol, chloroacetate can be readily opened by a radical initiator to form a growing polymer chain. The resulting polymer would feature a polyethylene-type backbone with pendant chloroacetoxyethyl groups.

Cationic and Anionic Polymerization: While less common for simple alkenes, under specific catalytic conditions, the butenyl group could potentially undergo cationic or anionic polymerization. These methods offer greater control over polymer architecture, such as molecular weight and tacticity.

The primary advantage of using this compound as a monomer is the introduction of the highly reactive chloroacetate side chain. This group serves as a versatile handle for post-polymerization modification, where various nucleophiles can be introduced to tailor the final properties of the material.

Beyond acting as a simple vinyl monomer, 3-Buten-1-ol, chloroacetate can be incorporated into the main chain of polymers through other mechanisms. The ester linkage provides a potential site for reactions like transesterification, although the reactivity of the alkene and the chloroacetyl group are more commonly exploited.

A key strategy involves first modifying the chloroacetate group or the alkene and then using the resulting derivative in step-growth polymerizations. For instance, the chloroacetate could be converted to other functional groups that can participate in condensation reactions, leading to the integration of the butenyl moiety into polyester (B1180765) or polyurethane backbones. The presence of the double bond along the polymer backbone introduces sites for subsequent cross-linking or grafting reactions.

| Polymerization Type | Role of 3-Buten-1-ol, chloroacetate | Resulting Polymer Structure | Key Feature |

| Chain-Growth (e.g., Radical) | Monomer | Polyvinyl backbone with -(CH₂)₂-O-C(O)-CH₂Cl pendant groups | Functional side chains for post-polymerization modification |

| Step-Growth (e.g., Polycondensation) | Co-monomer (after modification) | Butenyl groups integrated within the main polymer backbone | Sites for cross-linking or further functionalization |

The bifunctional nature of 3-Buten-1-ol, chloroacetate makes it an ideal candidate for a cross-linking agent, a crucial component for transforming linear polymers into three-dimensional networks. mdpi.comnih.gov Such networks are the basis for materials like hydrogels, elastomers, and thermosetting resins. mdpi.comnih.gov

The cross-linking process can occur in two primary ways:

Sequential Reaction: A polymer with pendant butenyl groups (from incorporating the monomer) can be cross-linked by reacting the chloroacetate moieties with difunctional nucleophiles. Alternatively, a polymer containing nucleophilic groups (e.g., hydroxyl or amine) can be cross-linked by adding 3-Buten-1-ol, chloroacetate, where the chloroacetate reacts with the polymer and the butenyl groups are subsequently polymerized.

Simultaneous Reaction: During the polymerization of other monomers, 3-Buten-1-ol, chloroacetate can be added as a co-monomer. The butenyl group copolymerizes to become part of the main chain, while the chloroacetate group can react with another polymer chain, forming a chemical bridge.

This ability to form stable covalent bonds between polymer chains enhances mechanical strength, thermal stability, and solvent resistance, which is critical for the performance of elastomers and resins. mdpi.com

Synthetic Intermediate in the Construction of Natural Product and Heterocyclic Scaffolds

In organic synthesis, small, functionalized molecules serve as critical building blocks for constructing more complex molecular targets. Structurally related compounds like 3-buten-1-ol are widely used in the fine chemical industry, particularly for synthesizing novel heterocyclic derivatives for pharmaceutical applications, including anti-tumor and anti-AIDS drugs. hsppharma.com

3-Buten-1-ol, chloroacetate functions as a versatile four-carbon (C4) synthon. Its two distinct reactive sites can be addressed selectively in multi-step synthetic sequences:

The alkene can participate in a wide range of reactions, including hydroboration-oxidation, epoxidation, ozonolysis, and metathesis, to build molecular complexity.

The chloroacetate ester is a potent electrophile. The chlorine atom is an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of amines, azides, thiols, and other functional groups. This is a common strategy for linking molecular fragments or for building heterocyclic rings.

This dual functionality allows chemists to use the molecule as a linchpin in convergent syntheses, where different parts of a target molecule are constructed separately before being joined together.

Role in the Design of Functional Organic Materials (e.g., coatings, adhesives, resins, composites)

The polymerizable and reactive nature of 3-Buten-1-ol, chloroacetate makes it a valuable component in the formulation of functional organic materials.

Coatings and Adhesives: When incorporated into a polymer resin, the chloroacetate group can act as an adhesion promoter by forming covalent bonds with nucleophilic groups (like hydroxyls on wood or metal oxides) on a substrate surface. The butenyl group can be used for UV or thermal curing, creating a cross-linked, durable, and chemically resistant coating.

Resins and Composites: As a cross-linking agent, it enhances the thermomechanical properties of resins used in composite materials. By creating a denser network, it can improve the stiffness, strength, and thermal stability of the final product. Furthermore, the residual chloroacetate groups on the surface of a cured resin can be used to graft other molecules, enabling the creation of functional surfaces with tailored properties like hydrophobicity or biocompatibility.

Application in Supramolecular Chemistry (e.g., self-assembly of functionalized molecules, host-guest interactions)

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. While direct applications of 3-Buten-1-ol, chloroacetate in this field are not widely documented, its structure provides a platform for designing molecules capable of self-assembly and molecular recognition.

The key is to use the chloroacetate group as a reactive handle to attach moieties that can participate in specific non-covalent interactions. For example, a nucleophilic substitution reaction on the chloroacetate can introduce:

Hydrogen-bonding units (e.g., amides, ureas) to direct the self-assembly of molecules into well-defined structures like fibers or sheets.

Host molecules (e.g., cyclodextrins, crown ethers) to create sensors or molecular containers.

Guest molecules that can bind to specific host systems.

By polymerizing the butenyl group of these modified monomers, it is possible to create polymers with pendant recognition sites, leading to materials that can respond to external stimuli or selectively bind to target molecules.

Lack of Specific Research Data on 3-Buten-1-ol, Chloroacetate in Surface Science Applications

Despite a comprehensive search of scientific literature and materials science databases, there is a notable absence of specific research findings detailing the application of 3-Buten-1-ol, chloroacetate in the fields of surface functionalization and interface chemistry. While the individual functional groups within the molecule—a terminal alkene (butenyl group) and a chloroacetate ester—suggest potential reactivity for surface modification and polymer grafting, there is no direct evidence in the reviewed literature to support its use in these specific applications.

General principles of surface chemistry allow for speculation on how such a molecule could be employed. For instance, the terminal double bond could theoretically participate in surface-initiated polymerization reactions, such as free-radical or metathesis polymerization, to grow polymer chains from a substrate. The chloroacetate group could serve as an anchor point for attaching the molecule to a surface that has complementary reactive sites, or it could be a site for post-polymerization modification.

However, without specific studies, any discussion of its role in surface functionalization remains hypothetical. There are no available data tables, detailed research findings, or established protocols that describe the use of 3-Buten-1-ol, chloroacetate for modifying the surface properties of materials or for controlling the chemistry at interfaces. The scientific community has either not explored this particular compound for these applications, or the research has not been published in accessible forums.

Therefore, a detailed article on the application of 3-Buten-1-ol, chloroacetate in surface functionalization and interface chemistry cannot be generated at this time due to the lack of available scientific data.

Environmental Fate and Degradation Pathways of 3 Buten 1 Ol, Chloroacetate

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments (pH, temperature effects)

The primary abiotic degradation pathway for 3-Buten-1-ol (B139374), chloroacetate (B1199739) in aqueous environments is expected to be hydrolysis of the ester bond. This reaction yields 3-buten-1-ol and chloroacetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

pH Effects:

Neutral and Acidic Conditions: Under neutral and acidic conditions (pH < 7), the hydrolysis of chloroacetate esters proceeds, though typically at a slower rate than under alkaline conditions. The mechanism in acidic solutions for similar monochloroesters is often the AAC2 mechanism, involving a bimolecular attack of water on the protonated ester. researchgate.net

Alkaline Conditions: The hydrolysis rate of esters is significantly accelerated under alkaline conditions (pH > 7). chemrxiv.org This base-catalyzed hydrolysis (saponification) is a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.orguv.es For instance, the hydrolysis of sodium chloroacetate in an alkaline medium follows bimolecular kinetics, with the reaction constant increasing with hydroxide normality.

Temperature Effects: Temperature has a pronounced effect on the rate of hydrolysis. An increase in temperature generally leads to a significant increase in the hydrolysis rate constant, following the Arrhenius equation. For example, the hydrolysis of sodium chloroacetate shows a temperature coefficient of 3.0 per 10°C rise. The activation energy for the alkaline hydrolysis of chloroacetic acid has been calculated to be 103 kJ mol-1. asianpubs.org

| Condition | Expected Rate | Primary Products | Influencing Factors |

|---|---|---|---|

| Acidic (pH < 7) | Slow | 3-Buten-1-ol, Chloroacetic acid | Temperature, Specific acid catalysis |

| Neutral (pH ≈ 7) | Moderate | 3-Buten-1-ol, Chloroacetic acid | Temperature |

| Alkaline (pH > 7) | Fast | 3-Buten-1-ol, Chloroacetate salt | Temperature, Hydroxide ion concentration |

Biodegradation Studies in Model Environmental Systems

The biodegradability of 3-Buten-1-ol, chloroacetate will depend on the presence of microorganisms with appropriate enzymatic capabilities in environments such as soil and wastewater treatment systems.

Enzymatic Breakdown:

Esterases: The primary step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by carboxylesterases, which are widespread in microorganisms. nih.gov This would yield 3-buten-1-ol and chloroacetic acid.

Dehalogenases: The resulting chloroacetic acid can be further degraded by dehalogenases, which cleave the carbon-halogen bond. nih.gov

Oxidoreductases: The 3-buten-1-ol can be metabolized through oxidation of the alcohol group and the double bond by oxidoreductases.

Environmental Systems:

Soil: In soil environments, a diverse microbial community is expected to contribute to the degradation of 3-Buten-1-ol, chloroacetate. The presence of an unsaturated bond in esters has been found to increase their biodegradability in some cases. researchgate.net The rate of degradation would be influenced by soil type, organic matter content, pH, temperature, and the microbial population present. mdpi.com

Wastewater Treatment: In wastewater treatment plants, the activated sludge contains a high concentration of diverse microorganisms capable of degrading a wide range of organic compounds. The ester is likely to be hydrolyzed and the resulting products further mineralized.

Metabolite Identification from Environmental Degradation Processes

The primary metabolites from the degradation of 3-Buten-1-ol, chloroacetate in environmental systems are expected to be the products of hydrolysis.

Primary Metabolites:

3-Buten-1-ol: This unsaturated alcohol is a potential carbon source for microorganisms and can be further metabolized.

Chloroacetic acid: This haloacid is a known intermediate in the degradation of various chlorinated compounds.

Secondary Metabolites:

Further metabolism of 3-buten-1-ol could proceed through oxidation to 3-butenal (B104185) and then to 3-butenoic acid, which can then enter central metabolic pathways.

Chloroacetic acid can be dechlorinated to glycolic acid, which is readily biodegradable. env.go.jp The metabolism of chloroacetic acid can also proceed via conjugation with glutathione. epa.gov

| Degradation Process | Primary Metabolites | Potential Secondary Metabolites |

|---|---|---|

| Hydrolysis (Abiotic/Biotic) | 3-Buten-1-ol, Chloroacetic acid | - |

| Biodegradation | 3-Buten-1-ol, Chloroacetic acid | 3-Butenal, 3-Butenoic acid, Glycolic acid |

| Photodegradation | Epoxides, Diols (from butenyl group) | Smaller organic acids and aldehydes |

Sorption, Leaching, and Transport Phenomena in Environmental Matrices

The environmental mobility of 3-Buten-1-ol, chloroacetate is influenced by its partitioning behavior between water, soil, and air.

Sorption:

The sorption of organic compounds to soil and sediment is often correlated with their octanol-water partition coefficient (Kow). For analogous compounds like ethyl chloroacetate, the log Kow is 0.94, suggesting a relatively low potential for sorption to organic matter in soil and sediment. env.go.jp This indicates that 3-Buten-1-ol, chloroacetate is likely to be mobile in soil.

Sorption mechanisms can include hydrophobic interactions with soil organic matter and, to a lesser extent, interactions with clay surfaces. researchgate.net

Leaching and Transport:

Due to its expected low sorption, 3-Buten-1-ol, chloroacetate has the potential to leach from the soil surface into groundwater. Its water solubility will also play a key role in its mobility. Ethyl chloroacetate has an aqueous solubility of 1.23 x 104 mg/L. env.go.jp

Volatilization from water or moist soil surfaces could be a potential transport pathway, influenced by its vapor pressure and Henry's Law constant. However, data for the target compound is not readily available.

Environmental Distribution:

Based on its likely physicochemical properties, if released into the environment, 3-Buten-1-ol, chloroacetate is expected to predominantly partition to the water phase. env.go.jp Its persistence in any compartment will be limited by the degradation processes outlined above, particularly hydrolysis and biodegradation.

Catalytic Applications Involving 3 Buten 1 Ol, Chloroacetate

Use as a Ligand or Precursor for Heterogeneous and Homogeneous Catalyst Development (e.g., metal-organic frameworks, organocatalysts)

Investigation of Enzymatic Catalysis for the Synthesis or Transformation of 3-Buten-1-ol (B139374), chloroacetate (B1199739) (focus on enzyme mechanism, specificity, and synthetic utility)

There is no available information on the enzymatic synthesis or transformation of 3-Buten-1-ol, chloroacetate. Studies focusing on enzyme mechanisms, specificity, or the synthetic utility of enzymes for this particular compound have not been published.

Photo- and Electrocatalytic Applications

No literature could be found that details any photo- or electrocatalytic applications involving 3-Buten-1-ol, chloroacetate.

Future Research Directions and Emerging Perspectives for 3 Buten 1 Ol, Chloroacetate

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Safety

The synthesis of 3-Buten-1-ol (B139374), chloroacetate (B1199739), likely involving the esterification of 3-buten-1-ol with a chloroacetylating agent (such as chloroacetic acid or chloroacetyl chloride), is particularly amenable to modernization through flow chemistry and automated synthesis. Continuous-flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when handling reactive intermediates.

Future research could focus on developing a continuous-flow process for the synthesis of 3-Buten-1-ol, chloroacetate. This would involve pumping streams of the alcohol and the acylating agent, potentially with a catalyst, through a heated reactor coil to a collection vessel. This setup allows for rapid reaction optimization by systematically varying parameters. Automated platforms can integrate purification steps, such as liquid-liquid extraction or in-line chromatography, to yield a high-purity product without manual intervention. The use of immobilized catalysts, such as solid-supported acids or enzymes within the flow reactor, could further streamline the process by simplifying catalyst removal and enabling reuse, aligning with green chemistry principles. google.comresearchgate.net

Table 1: Comparison of Batch vs. Potential Flow Synthesis for 3-Buten-1-ol, chloroacetate

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Larger volumes of reagents and potential for thermal runaway. | Small reactor volumes minimize risk; enhanced containment. |

| Reaction Control | Less precise control over residence time and temperature gradients. | Precise, independent control over all reaction parameters. |

| Scalability | Often requires re-optimization for different scales. | Scalable by extending run time ("scaling-out"). |

| Process Integration | Discontinuous steps for reaction, workup, and purification. | Potential for integrated, continuous synthesis and purification. |

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions (e.g., high pressure, microwave irradiation, sonochemistry)

Investigating the behavior of 3-Buten-1-ol, chloroacetate under non-conventional energy sources could unlock novel reactivity and synthetic pathways. These techniques can accelerate reaction rates, improve yields, and sometimes alter reaction selectivity compared to conventional heating.

High-Pressure Chemistry : Applying high pressure (in the GPa range) can significantly influence reactions where the transition state has a smaller volume than the reactants. rsc.orgresearchgate.net For 3-Buten-1-ol, chloroacetate, high-pressure conditions could be explored to facilitate cycloaddition reactions involving the terminal alkene, potentially leading to complex carbocyclic or heterocyclic structures that are otherwise difficult to access.

Microwave Irradiation : Microwave-assisted organic synthesis is known to dramatically reduce reaction times, often from hours to minutes. ijsdr.orgorganic-chemistry.orgacs.org Research into the microwave-assisted synthesis of 3-Buten-1-ol, chloroacetate could lead to highly efficient, solvent-free, or reduced-solvent esterification protocols. ijsdr.org Furthermore, subsequent reactions, such as nucleophilic substitutions at the chloroacetate position or palladium-catalyzed cross-coupling at the alkene, could be significantly accelerated under microwave heating. mdpi.com

Sonochemistry : The application of ultrasound in chemical reactions induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. wikipedia.orgnih.gov This process creates localized hot spots with extreme temperatures and pressures, enhancing reaction rates. tandfonline.com Sonochemistry could be investigated to intensify the synthesis of 3-Buten-1-ol, chloroacetate, particularly in heterogeneous systems, by improving mass transport and activating solid surfaces. nih.govtugab.bg It has been shown to be effective in various esterification reactions. researchgate.net

Table 2: Potential Effects of Non-Conventional Conditions on Reactions of 3-Buten-1-ol, chloroacetate

| Condition | Potential Application | Expected Outcome |

|---|---|---|

| High Pressure | Cycloaddition reactions (e.g., Diels-Alder) of the butenyl group. | Increased reaction rates and potentially altered stereoselectivity. |

| Microwave Irradiation | Synthesis (esterification) and subsequent substitution reactions. | Drastic reduction in reaction times; potential for solvent-free conditions. ijsdr.orgorganic-chemistry.org |

| Sonochemistry | Synthesis using heterogeneous catalysts; promotion of radical reactions. | Enhanced reaction rates, particularly in multiphase systems. tandfonline.comtugab.bg |